

Olomoucine's Pivotal Role in the G1/S Phase Transition: A Technical Guide

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Compound of Interest

Compound Name: **Olomoucine**

Cat. No.: **B1683950**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of **Olomoucine** as a potent inhibitor of the G1/S phase transition of the cell cycle. **Olomoucine**, a purine analogue, has been instrumental in dissecting the molecular machinery that governs this crucial checkpoint, making it a valuable tool in cancer research and drug development. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Olomoucine exerts its biological effects primarily through the competitive inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression. It specifically targets CDK2, a kinase essential for the transition from the G1 (first gap) phase to the S (synthesis) phase. By binding to the ATP-binding pocket of CDK2, **Olomoucine** prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).

In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and S-phase entry. The inhibition of CDK2 by **Olomoucine** maintains Rb in its active, hypophosphorylated form, leading to a robust cell cycle arrest at the G1/S checkpoint.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data on Olomoucine's Efficacy

The potency of **Olomoucine** in inhibiting cell cycle progression and specific kinases has been quantified across various cell lines and in vitro assays. The following tables summarize key inhibitory and effective concentrations.

Table 1: Half-maximal Inhibitory Concentration (IC50) of **Olomoucine** against Key Kinases

Kinase Complex	IC50 (μM)
CDC2/cyclin B	7
Cdk2/cyclin A	7
Cdk2/cyclin E	7
CDK/p35	3
ERK1/p44 MAP kinase	25

Data sourced from MedchemExpress.[\[5\]](#)

Table 2: Half-maximal Effective Concentration (EC50) of **Olomoucine** for Growth Inhibition in Cancer Cell Lines

Cell Line	Cancer Type	EC50 (μM)
KB 3-1	Cervical Carcinoma	45
MDA-MB-231	Breast Adenocarcinoma	75
Evsa-T	Breast Carcinoma	85

Data sourced from a study on human cancer cell lines.[\[3\]](#)

Table 3: Effective Concentrations of **Olomoucine** for G1/S Arrest

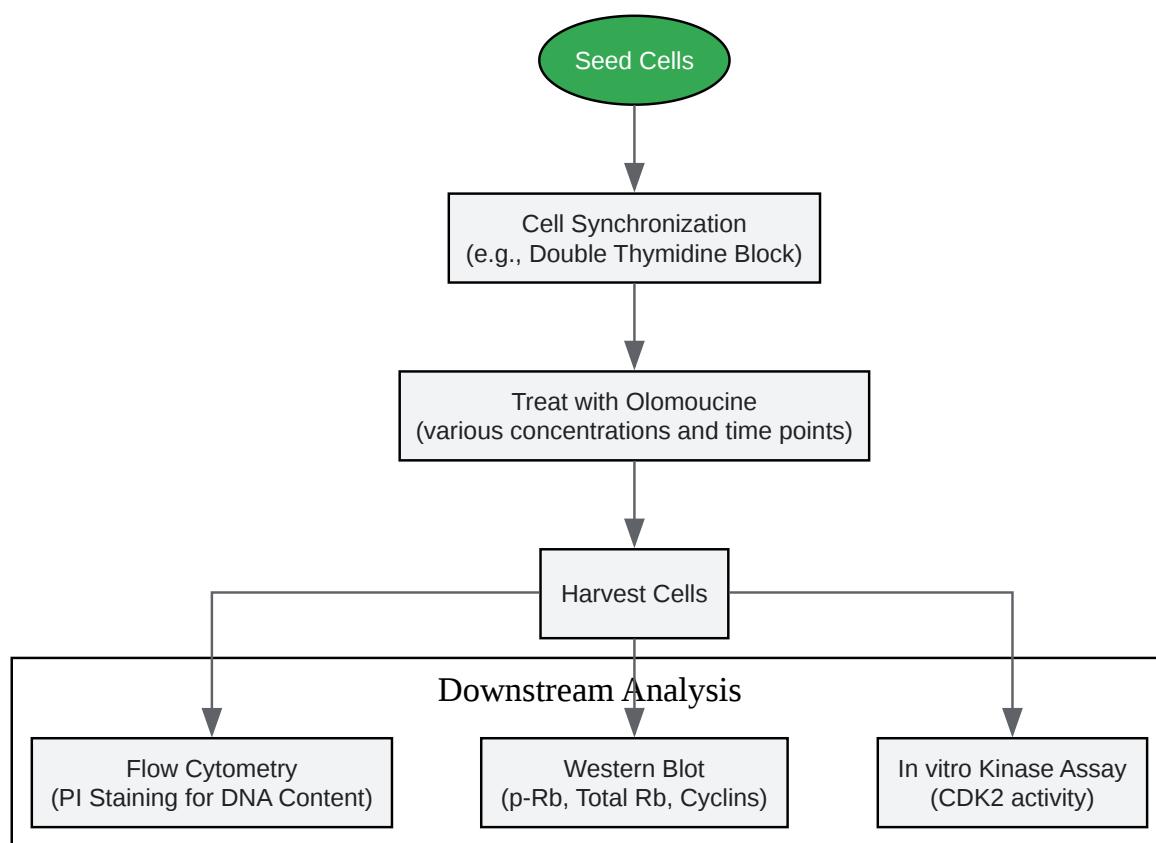
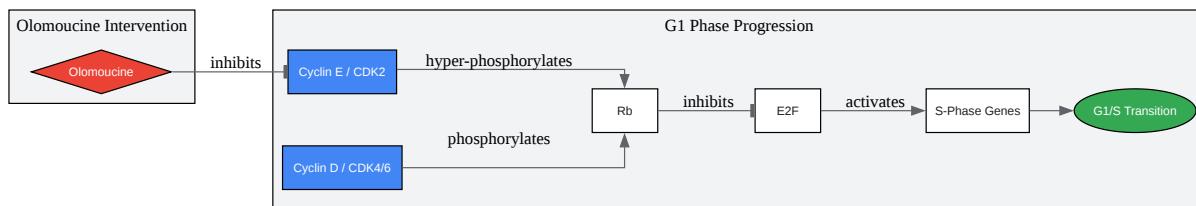
Cell Line	Cell Type	Concentration for G1/S Arrest (μM)
MR65	Non-small cell lung cancer	10 - 200 (dose-dependent)
CHP-212	Neuroblastoma	10 - 200 (dose-dependent)
RAW264.7	Murine Macrophage	75

Data compiled from various studies.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of **Olomoucine** and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.

Signaling Pathway of Olomoucine-Induced G1/S Arrest



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